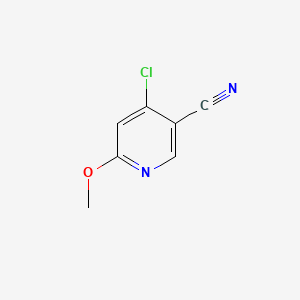

4-Chloro-6-methoxynicotinonitrile

Vue d'ensemble

Description

4-Chloro-6-methoxynicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxynicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 6-methoxynicotinonitrile using reagents such as phosphorus oxychloride (POCl3) under controlled conditions . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-6-methoxynicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Applications De Recherche Scientifique

4-Chloro-6-methoxynicotinonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-methoxynicotinonitrile involves its interaction with specific molecular targets. The presence of the chlorine and methoxy groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may act by inhibiting or activating certain biochemical pathways, depending on its structural modifications .

Comparaison Avec Des Composés Similaires

4-Chloro-2-methoxynicotinonitrile: Similar in structure but with the methoxy group at the 2-position.

6-Methoxynicotinonitrile: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness: 4-Chloro-6-methoxynicotinonitrile is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Activité Biologique

4-Chloro-6-methoxynicotinonitrile (C7H5ClN2O) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring. Research indicates that it exhibits potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

- Molecular Formula : C7H5ClN2O

- Molecular Weight : 172.58 g/mol

- Structure : The compound features a pyridine ring with a chlorine atom and a methoxy group, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The unique positioning of the chlorine and methoxy groups affects its binding affinity to enzymes and receptors, potentially modulating various biochemical pathways. This interaction can lead to inhibition or activation of cellular processes, which is critical in understanding its therapeutic potential.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast cancer cells (MDA-MB-231), by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of this compound against MDA-MB-231 cells. The results showed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent cytotoxicity. The mechanism was linked to the inhibition of eIF4E phosphorylation, a critical step in protein synthesis associated with cancer progression .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-methoxynicotinonitrile | Chlorine at position 4 | Antimicrobial activity |

| 6-Methoxynicotinonitrile | Lacks chlorine | Lower reactivity |

| 5-Chloro-2-methoxynicotinonitrile | Contains chlorine at position 5 | Variable biological activities |

This table illustrates how variations in substituents can significantly influence the biological activity of nicotinonitrile derivatives.

Propriétés

IUPAC Name |

4-chloro-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUHIOALPSVHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.